(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester
CAS No.: 1217704-07-8
Cat. No.: VC0028459
Molecular Formula: C9H16N2O3
Molecular Weight: 203.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217704-07-8 |
|---|---|
| Molecular Formula | C9H16N2O3 |
| Molecular Weight | 203.256 |
| IUPAC Name | tert-butyl (4S)-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1/i4D3 |
| Standard InChI Key | JHSLVEQWBDYFQN-BSVLMGGQSA-N |
| SMILES | CC(C)(C)OC(=O)C1CN(C(=O)N1)C |
Introduction
Chemical Properties and Structure
(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester belongs to the imidazolidinecarboxylic acid class and features a deuterated methyl group attached to the imidazolidine ring structure. This compound is characterized by its specific stereochemistry at the 4-position and incorporates a tert-butyl ester functional group, which is significant for its role as a protected intermediate in organic synthesis pathways.
The compound possesses the following key chemical properties:
Physical and Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1217704-07-8 |
| Alternate CAS Number | 83056-79-5 |
| Molecular Formula | C9H13D3N2O3 |
| Molecular Weight | 203.25 g/mol |
| Product Format | Neat |
| SIL Type | Deuterium |
The structural representation of this compound can be described using SMILES notation as: [2H]C([2H])([2H])N1CC@HC(=O)OC(C)(C)C .
Structural Features
The compound contains several important structural elements:
-
An imidazolidine ring with a ketone (oxo) group at the 2-position
-
A tert-butyl ester group attached to the 4-position of the ring
-
A deuterated methyl group (CD3) attached to the nitrogen at position 1
-
S-stereochemistry at the 4-position, which is critical for its biological activity
The presence of three deuterium atoms in place of hydrogen in the methyl group makes this compound particularly valuable for metabolic studies as it allows researchers to distinguish the compound from its non-deuterated counterparts in analytical procedures.
Applications in Pharmaceutical Research
(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester has significant applications in pharmaceutical research, particularly in the development and study of cardiovascular medications.
Role in Labelled Imidaprilat Production
The primary application of this compound is as an intermediate in the preparation of labeled Imidaprilat . Imidaprilat is the active metabolite of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and chronic heart failure .
The deuterated form of this intermediate allows researchers to produce labeled versions of Imidaprilat that can be tracked through biological systems using analytical techniques such as mass spectrometry. This capability is crucial for:
-
Understanding drug metabolism pathways
-
Determining pharmacokinetic properties
-
Identifying potential metabolites in biological samples
-
Conducting bioavailability studies with improved accuracy
Applications in Drug Development
Beyond its role in labeled Imidaprilat production, this compound has several other applications in pharmaceutical research:
-
Prodrug Development: The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid form, which makes this compound a candidate for prodrug development strategies, particularly in targeted drug delivery systems.
-
Metabolic Studies: The deuterium labeling allows researchers to track the compound's metabolic pathways with precision, providing valuable insights into drug metabolism and potential drug-drug interactions.
-
Structure-Activity Relationship Studies: As a well-defined intermediate with specific stereochemistry, this compound can contribute to understanding the relationship between molecular structure and biological activity in drug development.
Analytical Characterization
The accurate identification and characterization of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester is essential for ensuring the quality and reliability of pharmaceutical research using this compound.
Analytical Methods
Several analytical techniques are commonly employed to characterize this compound:
| Analytical Technique | Application |
|---|---|
| HPLC | Purity determination and quantitative analysis |
| 1H NMR | Structural confirmation and deuterium incorporation verification |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis |
| IR Spectroscopy | Functional group identification |
| TGA | Thermal stability assessment |
| 13C NMR | Carbon skeleton verification |
These analytical methods are particularly important for confirming the identity, purity, and isotopic enrichment of the compound, which are critical parameters for its use in pharmaceutical research .
Quality Standards
As a compound used in pharmaceutical research, (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester must meet stringent quality standards. Reputable suppliers like Toronto Research Chemicals (TRC) conduct comprehensive analyses including HPLC, HNMR, MS, IR, KF, TGA, and 13CNMR to ensure compliance with regulatory requirements such as those established by health authorities like Anvisa .
Research Significance and Future Directions
The significance of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester extends beyond its immediate application in labeled Imidaprilat production to broader implications for pharmaceutical research.
Contribution to Cardiovascular Research
The development of Imidapril and related ACE inhibitors has been significant in advancing treatments for hypertension and heart failure. According to research by Kimiaki Hayashi and colleagues, compounds containing cyclic imino acid moieties incorporating a ureido group in the ring structure, such as the 2-oxoimidazolidine-4-carboxylic acid moiety found in this compound, are particularly effective as the C-terminal component of ACE inhibitors .
This has led to important advancements in cardiovascular medicine, as Imidapril has been demonstrated to:
-
Effectively reduce blood pressure in patients with mild to moderate essential hypertension
-
Improve exercise capacity in patients with chronic heart failure
-
Reduce urinary albumin excretion rate in patients with type 1 diabetes mellitus
Future Research Directions
The unique properties of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester suggest several promising avenues for future research:
-
Enhanced Stability Formulations: Building on the work of Havale Shrikant Hanumantappa and colleagues, who developed improved methods for the final de-esterification step in Imidapril synthesis using concentrated sulfuric acid in 1,4-dioxane to enhance stability , further refinements to the synthesis and stability of this intermediate could be explored.
-
Expanded Applications in Prodrug Development: The controlled hydrolysis properties of the tert-butyl ester group make this compound a candidate for expanded applications in prodrug development, particularly in targeted cancer therapies where precise drug delivery is crucial.
-
Novel Deuterated Pharmaceuticals: The success of deuterated compounds in pharmaceutical applications suggests potential for developing new deuterated variants of existing drugs to improve their pharmacokinetic properties and reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume